Ethyl 4-hydroxy-6-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

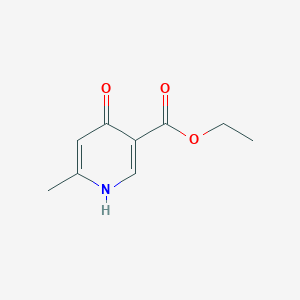

Ethyl 4-hydroxy-6-methylnicotinate is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group at the 4-position, and a methyl group at the 6-position on the pyridine ring. This compound is a solid with a white to pale yellow appearance and is soluble in organic solvents such as ether and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize Ethyl 4-hydroxy-6-methylnicotinate involves the hydrogenation of p-methylaniline to obtain p-methylaniline, followed by esterification to yield the target compound . Another approach involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents in ethanol at 20°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures like NMR and HPLC analysis to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-6-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl nicotinate: Lacks the hydroxyl and methyl groups.

Methyl 4-hydroxy-6-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-Hydroxy-6-methylnicotinic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .

Biological Activity

Ethyl 4-hydroxy-6-methylnicotinate (EHMN) is a derivative of nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

EHMN is characterized by its hydroxyl and methyl groups, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can alter its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₃ |

| Molecular Weight | 181.19 g/mol |

| Structure | Contains a pyridine ring with hydroxyl and ethyl groups |

The biological activity of EHMN is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may exert anti-inflammatory and antioxidant effects by modulating enzyme activities and receptor interactions.

- Enzyme Inhibition : EHMN may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, protecting cells from oxidative damage.

Pharmacological Effects

- Anti-inflammatory Properties : EHMN has been studied for its potential to reduce inflammation in various models. For instance, in vitro studies demonstrated that EHMN significantly reduced the production of pro-inflammatory cytokines in human cell lines.

- Antioxidant Activity : In several assays, EHMN showed a strong capacity to scavenge reactive oxygen species (ROS), indicating its potential role as an antioxidant agent.

- Neuroprotective Effects : Some studies suggest that EHMN may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

- Case Study 1 : A study investigated the effects of EHMN on human monocytic cells (THP-1). Results indicated that treatment with EHMN significantly reduced the secretion of TNF-alpha and IL-6, key inflammatory mediators .

- Case Study 2 : In a rodent model of oxidative stress induced by ischemia-reperfusion injury, EHMN administration resulted in decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, highlighting its protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

EHMN can be compared with other related compounds to elucidate its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl Nicotinate | Mild vasodilator | Lacks hydroxyl group |

| 4-Hydroxy-6-methylnicotinic acid | Anti-inflammatory | Similar structure but different functional groups |

| Ethyl 2-cyclo-pentyl-oxy-5-ethyl-4-hydroxy-6-methylnicotinate | Potent HIV-1 activity | Shows different antiviral properties |

Properties

IUPAC Name |

ethyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-6(2)4-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITACZWZKUMRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.